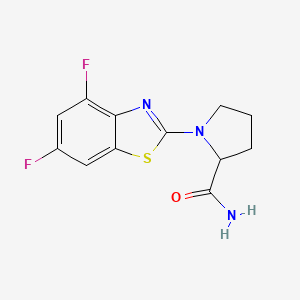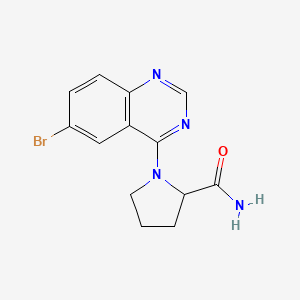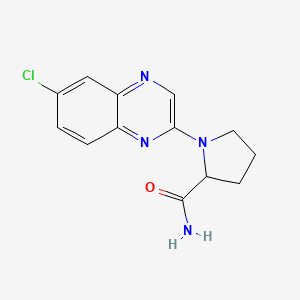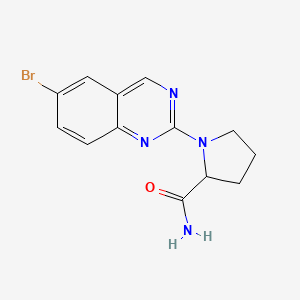![molecular formula C16H23N5O2 B6444403 2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrazine CAS No. 2549019-77-2](/img/structure/B6444403.png)
2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrazine is an organic compound that features prominently in the realm of medicinal chemistry due to its unique structural properties. It includes a pyrazine ring linked to a piperidine moiety via a methoxy bridge, and features an oxadiazole substituent. This compound exhibits a broad spectrum of biological activities, making it a subject of intense study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrazine typically involves multi-step synthesis. One common approach begins with the formation of the pyrazine core, followed by the introduction of the piperidine and oxadiazole moieties through various coupling reactions. Reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial-scale production of this compound may employ similar synthetic routes but optimized for large-scale operations. This can include the use of continuous flow reactors to improve efficiency, reduce reaction times, and enhance safety. Purification steps such as crystallization, distillation, and chromatographic techniques are integral to achieving the required purity standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: This compound can undergo oxidative and reductive transformations, often using agents like potassium permanganate or sodium borohydride, respectively.
Substitution Reactions: The methoxy group can be substituted with other nucleophiles under suitable conditions, facilitating the synthesis of various derivatives.
Hydrolysis and Condensation: The oxadiazole ring may participate in hydrolysis or condensation reactions, altering its functional properties.
Common Reagents and Conditions: Reagents commonly used include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific nucleophiles or electrophiles depending on the desired reaction pathway. Reaction conditions such as temperature, pressure, and time are finely tuned to optimize the yield and selectivity of the desired product.
Major Products Formed: The primary products from these reactions include various substituted pyrazines, piperidines, and oxadiazoles, each exhibiting unique properties. These derivatives are often explored for their enhanced or novel biological activities.
Scientific Research Applications
Chemistry: In chemistry, 2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrazine is utilized as a building block for the synthesis of more complex molecules. Its ability to undergo diverse chemical reactions makes it valuable in developing novel materials and catalysts.
Biology: The compound is extensively studied for its interaction with biological macromolecules, aiding in the design of enzyme inhibitors and receptor modulators. It is particularly noted for its potential in targeting specific proteins and pathways involved in disease processes.
Medicine: In the pharmaceutical industry, this compound is investigated for its potential therapeutic applications. Its structural features allow it to interact with a variety of biological targets, making it a promising candidate for the development of new drugs, particularly in the fields of oncology, infectious diseases, and neurology.
Industry: Beyond its medicinal applications, the compound finds use in various industrial processes. It is employed in the synthesis of specialty chemicals, agricultural products, and even as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrazine is largely dependent on its ability to bind to specific molecular targets. It can interact with enzymes, receptors, and other proteins, modulating their activity. The oxadiazole moiety, in particular, is known for its ability to form hydrogen bonds and engage in π-π interactions, enhancing its binding affinity and specificity. This compound can alter signaling pathways, inhibit enzymatic activity, or modulate receptor functions, leading to its various biological effects.
Comparison with Similar Compounds
2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine
2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine
2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]benzene
Uniqueness: The unique combination of the pyrazine ring and the piperidine-oxadiazole moiety sets 2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrazine apart from its analogs. While similar compounds may share some functional characteristics, the specific arrangement and substitution pattern in this compound confer distinct biological activities and chemical reactivity, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
3-propan-2-yl-5-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-12(2)16-19-15(23-20-16)10-21-7-3-13(4-8-21)11-22-14-9-17-5-6-18-14/h5-6,9,12-13H,3-4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIUYQHKWQRFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(CC2)COC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6444323.png)

![N,N-dimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444344.png)
![N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444352.png)
![N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444360.png)
![5-chloro-2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B6444380.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine](/img/structure/B6444391.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6444394.png)




![3-chloro-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444428.png)
![N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444431.png)
